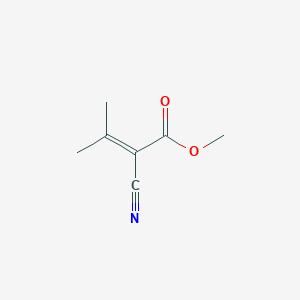
5-Aminothiazole-2-carboxylic acid
Vue d'ensemble
Description
5-Aminothiazole-2-carboxylic acid is a compound that contains a 2-aminothiazole scaffold . This scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Synthesis Analysis
The synthesis of 2-aminothiazole derivatives has been achieved according to the literature by the reaction of acetophenone or cyclohexanone with thiourea in the presence of iodine .Molecular Structure Analysis
The molecular structure of 5-Aminothiazole-2-carboxylic acid includes a 2-aminothiazole scaffold, which is a characteristic structure in drug development .Chemical Reactions Analysis
2-Aminothiazole derivatives have been designed and prepared as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors . They have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .Physical And Chemical Properties Analysis
The empirical formula of 5-Aminothiazole-2-carboxylic acid is C4H4N2O2S . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .Applications De Recherche Scientifique
Anticancer Activity
5-Aminothiazole-2-carboxylic acid derivatives exhibit potential as anticancer agents. They can be designed to target specific cancer cells, inhibiting their growth and proliferation. The thiazole ring is a common feature in many anticancer drugs due to its ability to interact with various biological targets .
Antimicrobial Properties
These compounds have shown effectiveness against a range of microbial pathogens. They can act as the backbone for developing new antibiotics, especially in the face of rising antibiotic resistance .
Anti-inflammatory Uses
The anti-inflammatory properties of 5-Aminothiazole-2-carboxylic acid make it a candidate for the treatment of chronic inflammatory diseases. It can be used to synthesize compounds that modulate inflammatory pathways .
Antioxidant Effects
As antioxidants, derivatives of 5-Aminothiazole-2-carboxylic acid can help in neutralizing free radicals, which are implicated in various diseases and aging processes. This application is crucial in the development of protective therapies .
Estrogen Receptor Ligands
These compounds can act as ligands for estrogen receptors, which is significant in the treatment of hormone-related disorders and in the study of hormone-driven cancers .
Adenosine Receptor Antagonists
5-Aminothiazole-2-carboxylic acid derivatives can serve as adenosine receptor antagonists. This application is important in the treatment of neurological disorders and may have implications in managing sleep disorders and other conditions .
Agricultural Applications
In agriculture, these compounds can be used as fungicides and herbicides, providing protection against various plant pathogens and pests. This helps in improving crop yield and quality .
Polymer Synthesis
The chemical structure of 5-Aminothiazole-2-carboxylic acid makes it suitable for the synthesis of polymers. These polymers can have various industrial applications, including the creation of new materials with specific properties .
Mécanisme D'action
Target of Action
The primary targets of 5-Aminothiazole-2-carboxylic acid and its derivatives are a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . These compounds have shown potent and selective nanomolar inhibitory activity against these targets .
Mode of Action
5-Aminothiazole-2-carboxylic acid interacts with its targets by inhibiting their activity. This inhibition is achieved through the compound’s interaction with the targets’ enzymes, leading to changes in their function . The compound’s mode of action is similar to that of other 2-aminothiazole derivatives, which are known to inhibit multiple enzyme targets such as EGFR/VGFER kinase .
Biochemical Pathways
The biochemical pathways affected by 5-Aminothiazole-2-carboxylic acid are primarily those related to cancer cell proliferation. By inhibiting the activity of key enzymes in these pathways, the compound can disrupt the proliferation of cancer cells . .
Result of Action
The result of 5-Aminothiazole-2-carboxylic acid’s action is the inhibition of cancer cell proliferation. This is achieved through the compound’s interaction with its targets and the subsequent changes in their function . The compound’s inhibitory effect on its targets leads to a decrease in the proliferation of cancer cells, thereby potentially slowing the progression of the disease .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-amino-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c5-2-1-6-3(9-2)4(7)8/h1H,5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKICIWSHIXJSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292718 | |
| Record name | 5-Aminothiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminothiazole-2-carboxylic acid | |
CAS RN |
500290-48-2 | |
| Record name | 5-Aminothiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[amino(imino)methyl]pyrrolidine-1-carboximidamide](/img/structure/B1295643.png)










